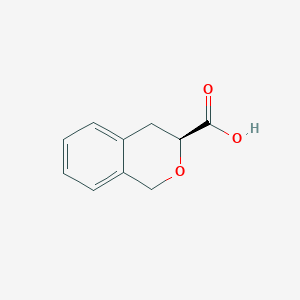
(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 . This compound is also known as (S)-isochromane-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants, including (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid and its analogs, have been shown to possess significant biological activities. Studies have demonstrated a correlation between the structural characteristics of these compounds and their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid, a compound structurally related to this compound, exhibits the highest antioxidant activity among similar compounds. The presence of hydroxyl groups and the carboxyl group plays a crucial role in their bioactivity, influencing intermolecular interactions and the potential for chelation of endogenous transition metals (Godlewska-Żyłkiewicz et al., 2020).
Chromones as Radical Scavengers
Chromones, including 1-benzopyran-4-ones which are closely related to this compound, are natural compounds known for their antioxidant properties. These properties are attributed to their ability to neutralize active oxygen and inhibit free radical processes, thereby delaying or preventing cell impairment. Structural features such as the double bond, a carbonyl group of chromone, and hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The study of the inhibition effects of carboxylic acids, including those structurally related to this compound, on microbes like Escherichia coli and Saccharomyces cerevisiae provides insights into developing robust strains for industrial applications. The research emphasizes the need for metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe et al., 2013).
Baicalein's Anti-Cancer Effects
Baicalein, a flavonoid compound structurally similar to this compound, has demonstrated significant anti-cancer activities through its effects on various biological processes including cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a novel anticancer drug for Hepatocellular Carcinoma treatment highlights the importance of such compounds in scientific research (Bie et al., 2017).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid derivatives, related to this compound, have been explored for their anticancer potentials. The structural versatility of these compounds allows for significant activity against various cancer targets, emphasizing the role of structural optimization in developing effective anticancer agents (De et al., 2011).
Safety and Hazards
This compound is classified under GHS07 and carries a warning signal word . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as omega-3 fatty acids, interact with various enzymes and proteins involved in metabolic processes .
Mode of Action
Related compounds like omega-3 fatty acids are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Omega-3 fatty acids, which are structurally similar, are known to be involved in various metabolic pathways, including the synthesis of eicosanoids and other lipid mediators .
Pharmacokinetics
Related compounds like omega-3 fatty acids are known to have specific pharmacokinetic properties, including digestion, bioavailability, tissue distribution, metabolism, and excretion .
Result of Action
Related compounds like omega-3 fatty acids are known to have various effects, including reducing triglyceride levels in the blood .
Action Environment
It is known that environmental factors such as ph can significantly influence the activity and stability of various microorganisms .
Eigenschaften
IUPAC Name |
(3S)-3,4-dihydro-1H-isochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPDVSKXQEYHP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156468-91-6 |
Source


|
| Record name | (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

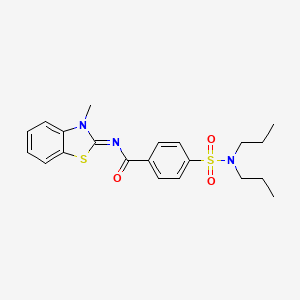
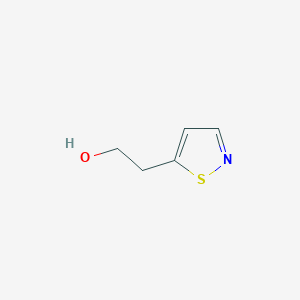
![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)

![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

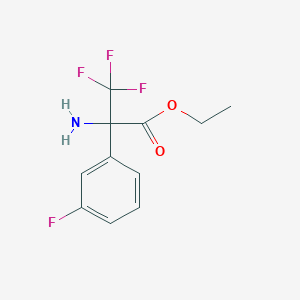
![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)
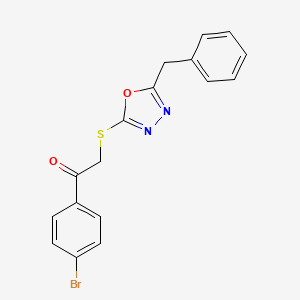

![ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate](/img/structure/B2620846.png)
![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)
